2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol
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Overview
Description
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through a combination of hydrophobic interactions and hydrogen bonding . The presence of the methoxy group and the amino group suggests potential for both donor and acceptor interactions in hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been shown to influence various pathways, including those involved in signal transduction and metabolic processes .
Pharmacokinetics
The presence of polar groups (such as the hydroxyl and amino groups) and nonpolar groups (such as the aromatic rings) suggests that it may have a balance of hydrophilic and lipophilic properties, which could influence its absorption and distribution .
Result of Action
Based on its structure, it may have potential effects on cellular signaling or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the compound’s ionization state, potentially influencing its interactions with targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form 3-[(2-chlorophenyl)methoxy]benzaldehyde.
Reductive amination: The intermediate is then subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted derivatives.
Scientific Research Applications
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 2-Hydroxybiphenyl
- Zwitterions
Uniqueness
2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYKKFJNKCCMSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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